Pentaphospholane, pentakis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaphospholane, pentakis(trifluoromethyl)- is a chemical compound with the molecular formula C₅F₁₅P₅ and a molecular weight of 499.8984 g/mol . This compound is characterized by the presence of five phosphorus atoms and five trifluoromethyl groups, making it a unique and interesting subject of study in the field of chemistry.
Vorbereitungsmethoden
The synthesis of pentaphospholane, pentakis(trifluoromethyl)- involves several steps. One of the key methods reported involves the reaction of perfluoro-2-phosphapropene with amines . The reaction conditions typically include the use of solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of specialized equipment and reagents to handle the highly reactive nature of the compound.
Analyse Chemischer Reaktionen
Pentaphospholane, pentakis(trifluoromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of phosphorus oxides, while substitution reactions can result in the replacement of trifluoromethyl groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
Pentaphospholane, pentakis(trifluoromethyl)- has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other fluorinated compounds . In biology and medicine, its unique structure and reactivity make it a potential candidate for the development of new pharmaceuticals and diagnostic agents. In the industrial sector, it is used in the production of specialized materials and coatings that require high thermal and chemical stability.
Wirkmechanismus
The mechanism of action of pentaphospholane, pentakis(trifluoromethyl)- involves its ability to participate in various chemical reactions due to the presence of highly electronegative trifluoromethyl groups and reactive phosphorus atoms . These groups can interact with molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing ones. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Pentaphospholane, pentakis(trifluoromethyl)- can be compared with other similar compounds such as trifluoromethylphosphines and fluorophosphaalkenes . These compounds also contain phosphorus and fluorine atoms, but differ in their structure and reactivity. For example, trifluoromethylphosphines have a single phosphorus atom bonded to three trifluoromethyl groups, while fluorophosphaalkenes contain a phosphorus-carbon double bond with fluorine substituents. The unique structure of pentaphospholane, pentakis(trifluoromethyl)-, with its five phosphorus atoms and five trifluoromethyl groups, gives it distinct chemical properties and reactivity compared to these similar compounds.
Eigenschaften
CAS-Nummer |
745-23-3 |
---|---|
Molekularformel |
C5F15P5 |
Molekulargewicht |
499.90 g/mol |
IUPAC-Name |
1,2,3,4,5-pentakis(trifluoromethyl)pentaphospholane |
InChI |
InChI=1S/C5F15P5/c6-1(7,8)21-22(2(9,10)11)24(4(15,16)17)25(5(18,19)20)23(21)3(12,13)14 |
InChI-Schlüssel |
ZSZKJOZHKWSTCX-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)P1P(P(P(P1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.